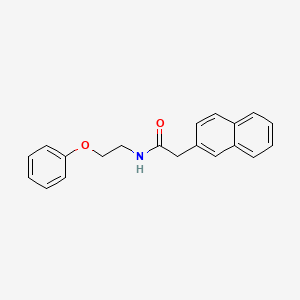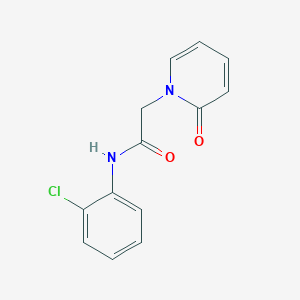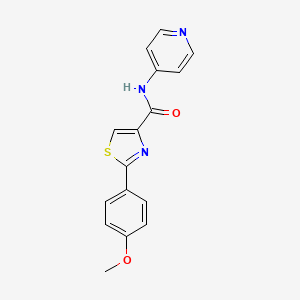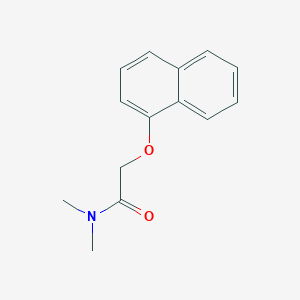
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide, also known as PPNB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of interesting properties, including anti-inflammatory, anticancer, and antifungal activities. In
作用机制
The mechanism of action of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antifungal activities, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antioxidant activity. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have neuroprotective effects, with studies showing that it can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One advantage of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in lab experiments is its broad range of activities. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to exhibit anti-inflammatory, anticancer, antifungal, antioxidant, and neuroprotective activities, making it a versatile compound for studying various biological processes. However, one limitation of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is its potential toxicity. Some studies have reported that 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. One area of interest is the development of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide-based therapeutics for the treatment of inflammatory diseases, cancer, and fungal infections. Another area of interest is the investigation of the molecular mechanisms underlying the various activities of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. Additionally, further studies are needed to determine the safety and toxicity of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide involves the reaction of 4-pyrazol-1-ylbenzoic acid with pyridine-4-carboxylic acid and thionyl chloride in the presence of triethylamine. The resulting product is then treated with an amine to form 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. This synthesis method has been optimized for high yield and purity, and has been used in many studies of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide.
科学研究应用
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been the subject of extensive research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antifungal activity against Candida albicans.
属性
IUPAC Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLBFXCMOTEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)



![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)




![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)